molecular formula C6H4Br2N2O2 B165464 2,6-Dibromo-4-nitroaniline CAS No. 827-94-1

2,6-Dibromo-4-nitroaniline

Cat. No. B165464
CAS RN: 827-94-1
M. Wt: 295.92 g/mol
InChI Key: YMZIFDLWYUSZCC-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-nitroaniline is an intermediate in the synthesis of PBB 180, a brominated biphenyls that can be used as a flame retardant and often incorporated into consumer products including appliances, electronics, and plastics .


Synthesis Analysis

2,6-Dibromo-4-nitroaniline has been used in the synthesis of blue disperse dyes, 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, and diphenols-amides such as N-(2,6-dibromo-4-nitrophenyl)-4,4-bis(4-hydroxyphenyl)-pentanamide and N-(2,6-diiodo-4-nitrophenyl)-4,4-bis(4-hydroxyphenyl)-pentanamide . An organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using 2:1 bromide–bromate salts under an aqueous acidic medium at ambient conditions has been developed .


Molecular Structure Analysis

The molecular formula of 2,6-Dibromo-4-nitroaniline is C6H4Br2N2O2. It has an average mass of 295.916 Da and a monoisotopic mass of 293.863922 Da .

Scientific Research Applications

Crystal Structure Analysis

2,6-Dibromo-4-nitroaniline (DBNA) has been analyzed for its crystal structure, revealing interactions between amino protons and p-nitro O atoms in adjacent molecules. This analysis contributes to understanding molecular interactions in crystals (Bryant, James, Norman, & Orpen, 1998).

Green Process Development

DBNA, a key intermediate in azo disperse dye synthesis, has been the subject of research for developing an organic solvent-free preparation process. This greener approach uses bromide–bromate salts in an aqueous acidic medium, showcasing advancements in environmentally-friendly chemical processes (Pappula & Adimurthy, 2016).

Nuclear Polarisation Studies

The rearrangement of DBNA to form 4-nitro derivatives has been explored through 1H and 15N NMR spectroscopy, contributing to the understanding of nuclear polarization in chemical reactions (Abu-Namous, Ridd, & Sandall, 1986).

Hydrogen/Halogen Bonding Research

Density functional theory (DFT) studies on DBNA have provided insights into hydrogen/halogen bonding interactions, which are critical for understanding molecular interactions in both crystal structures and biological molecules (Esrafili, 2013).

Vibrational Spectroscopy Studies

Research on DBNA using FTIR and FT-Raman spectroscopy, complemented by DFT calculations, has contributed to understanding the effects of various substituents on vibrational frequencies in molecules. This is significant for the analysis of molecular structures and their interactions (Krishnakumar & Balachandran, 2005).

Synthesis of Azo Dyes

DBNA has been utilized in clean, efficient methods for synthesizing disperse azo dyes. This research is crucial for developing eco-friendly and economical dye manufacturing processes (Qiu et al., 2020).

Safety And Hazards

2,6-Dibromo-4-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system . It also has hazard classifications of Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral .

properties

IUPAC Name

2,6-dibromo-4-nitroaniline
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InChI

InChI=1S/C6H4Br2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
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InChI Key

YMZIFDLWYUSZCC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C6H4Br2N2O2
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DSSTOX Substance ID

DTXSID7052573
Record name 2,6-Dibromo-4-nitroaniline
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Molecular Weight

295.92 g/mol
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Physical Description

Yellow solid; [HSDB]
Record name 2,6-Dibromo-4-nitroaniline
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Boiling Point

207 °C
Record name 2,6-DIBROMO-4-NITROANILINE
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Solubility

> 10% IN ACETIC ACID, Slightly sol in water
Record name 2,6-DIBROMO-4-NITROANILINE
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Product Name

2,6-Dibromo-4-nitroaniline

Color/Form

YELLOW NEEDLES FROM ALCOHOL OR ACETIC ACID

CAS RN

827-94-1
Record name 2,6-Dibromo-4-nitroaniline
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Record name 2,6-DIBROMO-4-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
V Pappula, S Adimurthy - RSC advances, 2016 - pubs.rsc.org
An organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline, (an important intermediate in the synthesis of azo disperse dyes) from 4-nitroaniline using 2 : 1 bromide…
Number of citations: 5 pubs.rsc.org
V Krishnakumar, V Balachandran - … Acta Part A: Molecular and Biomolecular …, 2005 - Elsevier
The FTIR and FT-Raman spectra of 2,6-dibromo-4-nitroaniline (2,6-DB4NA) in solid phase and 2-(methylthio)aniline (2-MTA) in liquid phase were measured. The geometry and normal …
Number of citations: 61 www.sciencedirect.com
MD Esrafili - Journal of molecular modeling, 2013 - Springer
In this work, computations of density functional theory (DFT) were carried out to investigate the nature of interactions in solid 2,6-dibromo-4-nitroaniline (DBNA). This system was …
Number of citations: 48 link.springer.com
J Qiu, B Tang, B Ju, S Zhang, X Jin - Dyes and Pigments, 2020 - Elsevier
The development of clean synthetic technology of disperse azo dyes is essential for the dye industry due to ecological and economical demands. In this study, a clean, safe, and low-…
Number of citations: 19 www.sciencedirect.com
J Hernández-Paredes, O Hernández-Negrete… - … Acta Part A: Molecular …, 2015 - Elsevier
2,4-Dinitrodiphenylamine (I), 2-nitro-4-(trifluoromethyl)aniline (II) and 4-bromo-2-nitroaniline (III) have been investigated by DFT and experimental FTIR, Raman and UV–Vis …
Number of citations: 8 www.sciencedirect.com
R Bryant, SC James, NC Norman… - … Section C: Crystal …, 1998 - scripts.iucr.org
In the crystal structure of 2,6-dibromo-4-nitroaniline, C6H4Br2N2O2, weak hydrogen bonds exist between the pair of amino protons on one molecule and the pair of p-nitro O atoms on …
Number of citations: 9 scripts.iucr.org
SK Sharma, DD Agarwal - Chem. Int, 2015 - academia.edu
To date, available research on bromination of organic aromatic compounds in aqueous medium is very few and far between, except only few examples. Ganchegui et al. described the …
Number of citations: 6 www.academia.edu
FA Mustafayeva, NT Kakhramanov - … . СЕРИЯ «ХИМИЯ И …, 2019 - journals.isuct.ru
Учитывая, что антипирены, биологически активные вещества (противоопухолевые, антибактериальные, противогрибковые, противовирусные), фармакологические …
Number of citations: 1 journals.isuct.ru
KJP Orton - Journal of the Chemical Society, Transactions, 1902 - pubs.rsc.org
… Further, from s-tribromoaniline by the action of nitric acid, Losanitsch (Ber., 1882, 15, 474) obtained 2: 6-dibromo-4-nitroaniline. In their behaviour* with nitric acid (diluted with acetic acid…
Number of citations: 2 pubs.rsc.org
WE Noland, KJ Tritch - IUCrData, 2017 - scripts.iucr.org
Molecules of the title compound, C7H2Br2N2O2, have C2v symmetry and each lie on a twofold axis that bisects the benzene ring and its nitro and cyano substituents. The cyano N atom …
Number of citations: 4 scripts.iucr.org

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